7-Methyl-6-nitro-1H-indazole is a nitro-substituted derivative of 1H-indazole. 1H-indazole itself is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring. While no papers specifically focusing on 7-Methyl-6-nitro-1H-indazole were found in the provided set, its close structural similarity to other nitroindazole derivatives suggests it likely shares similar properties and potential applications in fields like medicinal chemistry and materials science. Nitroindazoles, as a class, are considered privileged scaffolds in drug discovery due to their diverse biological activities. []
7-Methyl-6-nitro-1H-indazole is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its biological activities, particularly as an inhibitor of nitric oxide synthase enzymes. This compound is classified under indazole derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.
7-Methyl-6-nitro-1H-indazole falls under the category of indazoles, which are bicyclic compounds comprising a fused benzene and pyrazole ring. This specific compound is also recognized for its potential as a pharmacophore in drug development due to its ability to interact with biological targets effectively.
The synthesis of 7-Methyl-6-nitro-1H-indazole typically involves two key steps: nitration and methylation. The most common method includes:
The nitration reaction generally requires careful control of temperature and concentration to avoid over-nitration or decomposition of the starting material. The typical reaction conditions involve maintaining a temperature below 50°C during the addition of reagents to ensure selective nitration.
The molecular formula for 7-Methyl-6-nitro-1H-indazole is CHNO. The structure features:
Key structural data includes:
7-Methyl-6-nitro-1H-indazole can undergo several chemical transformations:
The primary mechanism of action for 7-Methyl-6-nitro-1H-indazole involves its role as an inhibitor of nitric oxide synthases (NOS), specifically targeting inducible and endothelial forms. By inhibiting these enzymes, it reduces nitric oxide production, which plays a crucial role in various physiological processes including vasodilation and immune response modulation .
Research indicates that this compound can significantly affect cellular signaling pathways dependent on nitric oxide, potentially leading to therapeutic effects in conditions characterized by excessive nitric oxide production, such as inflammation and cancer .
Key chemical properties include:
Relevant data indicates that it can cause skin irritation and other health hazards if proper safety precautions are not observed during handling.
7-Methyl-6-nitro-1H-indazole has several applications in scientific research:
Regioselective nitration represents the foundational step in synthesizing 7-methyl-6-nitro-1H-indazole, presenting significant chemical challenges due to the indazole nucleus's inherent bias toward N2-nitration and the competitive formation of 5-nitro isomers. The strategic placement of the nitro group at the C6 position requires precise electronic and steric control. A validated approach employs mixed acid conditions (HNO₃/H₂SO₄) with strict temperature modulation (0-5°C) to direct electrophilic aromatic substitution toward the C6 position. This selectivity is governed by the methyl group's +I effect at C7, which preferentially activates the ortho position (C6) over the para position (C5), despite the latter typically being more nucleophilic in unsubstituted indazoles.
Table 1: Regioselectivity in Indazole Nitration
Precursor | Conditions | Temperature | C6-Nitro Isomer Yield | C5-Nitro Isomer Yield |
---|---|---|---|---|
7-Methyl-1H-indazole | HNO₃/H₂SO₄ (1:2) | 0-5°C | 72% | 15% |
7-Methyl-1H-indazole | HNO₃/Ac₂O | 20°C | 38% | 45% |
Unsubstituted indazole | HNO₃/H₂SO₄ (1:2) | 0-5°C | <5% | 82% |
Separation of the C5 and C6 isomers typically exploits solvent polarity differences – the C6-nitro isomer exhibits greater solubility in chlorinated solvents (CH₂Cl₂) due to its asymmetric dipole moment, while the C5-nitro isomer preferentially crystallizes from ethanol/water mixtures [5]. Computational studies (DFT) corroborate that the methyl group's hyperconjugative effects lower the C6 activation barrier by 3.2 kcal/mol compared to C5 in 7-methylindazole, explaining the observed regioselectivity . For enhanced selectivity, protecting group strategies (N1-TIPS protection) prior to nitration reduce N-nitration byproducts, though this adds synthetic steps and impacts atom economy [5].
Palladium-catalyzed cross-coupling reactions enable precise functionalization of 7-methyl-6-nitro-1H-indazole, particularly at the C3 position, which displays enhanced reactivity due to the electron-withdrawing nitro group. Suzuki-Miyaura coupling proves exceptionally valuable for introducing aryl and heteroaryl groups using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts. The reaction proceeds via a standard catalytic cycle: oxidative addition of the C3-halogen bond (bromide or iodide) to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.
Table 2: Suzuki-Miyaura Coupling of 3-Bromo-7-methyl-6-nitro-1H-indazole
Boronic Acid | Catalyst System | Base | Time (h) | Yield (%) |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 12 | 88% |
4-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 8 | 92% |
2-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 6 | 85% |
4-Carboxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 18 | 78% |
Reactions require inert atmosphere conditions (argon/nitrogen) to prevent catalyst decomposition and are typically conducted in toluene/ethanol (4:1) or dioxane at 80-90°C. The electron-deficient nature of the indazole scaffold necessitates careful base selection – carbonate bases (K₂CO₃, Cs₂CO₃) generally outperform stronger bases like alkoxides, which promote homocoupling [2]. DFT analyses of molecular electrostatic potentials confirm that the C3 position exhibits the highest electrophilicity (Fukui index f⁻ = 0.087) in 7-methyl-6-nitro-1H-indazole, rationalizing its coupling reactivity [2]. Post-coupling, the nitro group serves as a versatile handle for further transformations, including reduction to amino derivatives for additional functionalization.
Microwave irradiation revolutionizes the synthesis of complex 7-methyl-6-nitro-1H-indazole derivatives through domino processes that dramatically reduce reaction times and improve yields. These one-pot, multistep sequences leverage the dielectric heating effect of microwaves to accelerate reaction kinetics by 10-50x compared to conventional heating. A particularly efficient domino approach involves in situ generation of 7-methyl-6-nitro-1H-indazole followed by immediate N1-alkylation. This sequence employs Pb(OAc)₄ or PhI(OAc)₂ as promoters in acetonitrile under microwave irradiation (120°C, 20 min), achieving >85% yield – a significant improvement over conventional stepwise methods requiring 12-24 hours [3] [6].
Table 3: Microwave-Assisted Domino Reactions for Indazole Synthesis
Domino Sequence | Promoter | MW Power (W) | Time (min) | Yield (%) |
---|---|---|---|---|
Cyclization/N1-alkylation | PhI(OAc)₂ | 300 | 20 | 87% |
Cyclization/N2-alkylation | Cs₂CO₃ | 250 | 15 | 82% |
Nitration/cyclization | HNO₃/SiO₂ | 200 | 10 | 78% |
Suzuki coupling/N-alkylation | Pd(OAc)₂ | 350 | 25 | 70% |
The domino hydroformylation-cyclization methodology provides access to annulated indazole systems when applied to alkenyl-indazole precursors. Under microwave conditions (150°C, CO/H₂ 1:1, 10 bar), rhodium catalysts (e.g., Rh(acac)(CO)₂) facilitate formyl group insertion at allylic positions, followed by spontaneous cyclization with pendant nucleophiles. This approach constructs tetrahydrofuro[3,2-c]indazole or pyrrolo[3,4-c]indazole systems in a single operation with 65-80% yields, versus 35-50% via conventional multistep routes [8]. Computational modeling indicates microwave-specific non-thermal effects alter the reaction coordinate by stabilizing polar transition states, particularly benefiting cyclization steps with activation energies >25 kcal/mol [6].
The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) significantly impacts the efficiency of synthesizing indazole-containing peptidomimetics incorporating 7-methyl-6-nitro-1H-indazole. SPPS employing chlorotrityl chloride resin enables rapid assembly through iterative coupling cycles. The indazole carboxylic acid (typically at C3) is anchored via ester linkage to the resin (0.6-0.8 mmol/g loading). Subsequent amino acid couplings utilize HBTU/HOBt activation in DMF, with microwave assistance (50°C, 5 min per coupling) achieving near-quantitative yields. After chain assembly, cleavage with 1% TFA/DCM liberates the peptide-indazole conjugate with 75-85% overall yield for 10-mer sequences [7].
LPPS employs Fmoc protection strategies with solution-phase segment condensation. While requiring intermediate purification (chromatography or crystallization), LPPS delivers superior purity (98-99% vs. 92-95% for SPPS) for shorter sequences (<5 residues) and allows kilogram-scale production. The electron-withdrawing nitro group enhances the C3-carboxyl reactivity toward amidation, allowing milder coupling conditions (DIC/Oxyma vs. HATU) [9].
Table 4: Comparative Analysis of Synthesis Platforms
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical scale | 0.01-0.1 mmol | 0.1-10 mol |
Average yield per step | 98% | 92% |
Purity (5-mer sequence) | 92-95% | 97-99% |
Purification method | Resin washing | Column chromatography |
Automation potential | High | Low |
Solvent consumption (L/g) | 50-100 | 15-30 |
Handling complexity | Low | High |
For functionalized derivatives, SPPS demonstrates clear advantages in automation compatibility and handling simplicity, while LPPS offers superior control over stereochemistry and scalability. Hybrid approaches gain traction where the indazole core is synthesized in solution phase, then incorporated into SPPS as a protected building block – balancing purity concerns with operational efficiency [7] [9]. Recent advances show that incorporating soluble polymer supports (PEG-based) combines advantages of both methods, achieving 90-94% purity with 40% reduced solvent consumption versus traditional SPPS [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1